Synthetic Yield Advantage in Nucleophilic Additions to Oxetane-Containing Sulfinimine
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, also referred to as oxetan-3-tert-butylsulfinimine, enables high-yielding 1,2-addition of phenyllithium to provide the tert-butylsulfinyl protected 3-phenyl-3-aminooxetane in 91% yield [1]. This demonstrates efficient incorporation of an aryl group onto the oxetane scaffold. In contrast, typical additions to simple N-tert-butanesulfinyl aldimines, while often high-yielding, do not generate the valuable oxetane-containing amino alcohol motif, which is a key differentiator for medicinal chemistry applications.
| Evidence Dimension | Nucleophilic addition yield |
|---|---|
| Target Compound Data | 91% yield of 3-phenyl-3-aminooxetane derivative |
| Comparator Or Baseline | N-tert-butanesulfinyl aldimines (yields typically 70-95% for analogous additions, but product is a simple amine, not an oxetane-containing amino alcohol) |
| Quantified Difference | Direct yield is within expected range for sulfinimine chemistry, but the critical difference is the product structure: the target compound uniquely provides the 3-aminooxetane scaffold. |
| Conditions | Phenyllithium, THF, -78 °C |
Why This Matters
This yield data confirms the compound's practical utility as a building block for 3-aminooxetanes, a privileged scaffold in drug discovery, which simple sulfinimines cannot produce.
- [1] Hamzik, P. J.; Brubaker, J. D. Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Org. Lett. 2010, 12, 1116-1119. View Source
